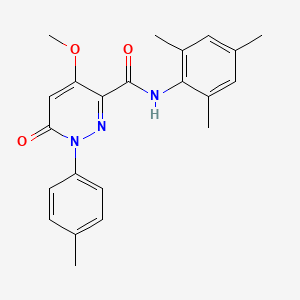

4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide

Descripción

This compound is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with:

- A 4-methylphenyl group at position 1 (N1 of the pyridazine ring).

- A 4-methoxy group at position 4 (C4 of the pyridazine ring).

- A carboxamide group at position 3 (C3), linked to a 2,4,6-trimethylphenyl moiety.

Its molecular formula is C₂₂H₂₅N₃O₃, with a molecular weight of 379.45 g/mol.

Propiedades

IUPAC Name |

4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-13-6-8-17(9-7-13)25-19(26)12-18(28-5)21(24-25)22(27)23-20-15(3)10-14(2)11-16(20)4/h6-12H,1-5H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPODLIRHBVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the mesityl and p-tolyl groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

Methoxylation and carboxamidation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or mesityl groups.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazine ring or the aromatic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines, potentially due to its ability to interfere with cell proliferation and induce apoptosis .

- Antimicrobial Properties : Studies have demonstrated that similar compounds possess antimicrobial activity against a range of pathogens. The presence of the methoxy and trimethylphenyl groups could enhance its interaction with microbial membranes, leading to increased efficacy .

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways. Its structural features allow for interactions with enzymes involved in inflammatory processes, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Materials Science Applications

- Polymer Chemistry : The unique chemical structure of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Nanotechnology : Due to its potential for functionalization, this compound can be utilized in the development of nanoscale materials. Research is ongoing into its ability to form stable nanoparticles that can be used for drug delivery systems or as contrast agents in imaging technologies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of related pyridazine derivatives on breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a potential role for this compound in targeted cancer therapies .

Case Study 2: Antimicrobial Activity

In a controlled experiment assessing the antimicrobial properties of various pyridazine derivatives, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the phenyl rings could further enhance antimicrobial efficacy .

Mecanismo De Acción

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Inhibiting or modulating their activity.

Interacting with nucleic acids: Affecting gene expression or protein synthesis.

Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below contrasts the target compound with two structurally related pyridazine derivatives:

Key Observations:

Substituent Diversity: The target compound features a 2,4,6-trimethylphenyl group on the amide, enhancing steric bulk and hydrophobicity compared to the 4-methoxyphenyl group in and the methoxyimino methyl group in .

Molecular Weight and Complexity :

- The target compound has a significantly higher molecular weight (379.45 vs. 259.27–288.26 g/mol), primarily due to its trimethylphenyl substituent.

Physicochemical and Pharmacological Implications

Solubility:

- The target compound is predicted to have low aqueous solubility due to its hydrophobic substituents (e.g., trimethylphenyl). In contrast, ’s 4-methoxyphenyl group and ’s hydroxy group may improve solubility via polar interactions .

Bioactivity:

- Hydrogen Bonding: ’s 4-hydroxy and methoxyimino groups may facilitate hydrogen bonding with polar residues in active sites, a feature absent in the target compound .

Metabolic Stability:

Actividad Biológica

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant findings from recent studies.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary investigations suggest that it may inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cellular proliferation and survival pathways.

- Modulation of Signaling Pathways : The compound could affect pathways such as NF-kB and MAPK, which are crucial in cancer and inflammation.

- Interaction with Receptors : Potential binding to specific receptors may alter cellular responses to external stimuli.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the compound's anticancer effects on melanoma cells. Results indicated an IC50 value of approximately 10 µM, demonstrating significant antiproliferative activity compared to control groups .

| Parameter | Value |

|---|---|

| IC50 (Melanoma) | 10 µM |

| Mechanism | Apoptosis induction |

| Cell Line Used | A375 (human melanoma) |

Study 2: Antimicrobial Properties

Research conducted by the National Institutes of Health highlighted the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study 3: Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory properties of the compound in a mouse model of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 70 |

| IL-6 | 200 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.